![molecular formula C15H12N2O5 B4541782 2-{2-[(4-methoxyphenyl)amino]-1-nitrovinyl}benzo-1,4-quinone](/img/structure/B4541782.png)
2-{2-[(4-methoxyphenyl)amino]-1-nitrovinyl}benzo-1,4-quinone
Description
Synthesis Analysis
The synthesis of compounds similar to 2-{2-[(4-methoxyphenyl)amino]-1-nitrovinyl}benzo-1,4-quinone involves multiple steps, often starting with simpler benzaldehydes or benzoquinones and employing various reagents and catalysts to introduce specific functional groups. For instance, benzo[b]thiophene-4,7-quinones are prepared through oxidative deprotection of corresponding dimethoxybenzothiophenes (Valderrama et al., 2002). Another example involves the electrochemical synthesis of 1,4-benzoxazine derivatives from 3,4-quinone (Largeron & Fleury, 1998).
Molecular Structure Analysis
The molecular structure of compounds related to 2-{2-[(4-Methoxyphenyl)amino]-1-nitrovinyl}benzo-1,4-quinone is determined through various spectroscopic methods. For instance, the molecular and crystal structure of certain benzo[b]pyran derivatives is established via X-ray diffraction analysis (Shestopalov et al., 2003).
Chemical Reactions and Properties
The chemical reactions involving quinone derivatives can be quite diverse, including cycloaddition reactions, base-catalyzed dimerization, and reactions with various nucleophiles. The dimerization of certain 1,4-benzoquinones, for instance, yields tetrahydroxanthen derivatives (Jurd, Roitman, & Wong, 1979).
Physical Properties Analysis
The physical properties of quinone derivatives, including melting points, solubility, and crystalline structure, are often determined using spectroscopic and crystallographic techniques. For example, the crystal structure of a compound similar to our subject compound was analyzed using Acta Crystallographica methods (Guo et al., 2009).
Chemical Properties Analysis
The chemical properties of quinone derivatives like 2-{2-[(4-Methoxyphenyl)amino]-1-nitrovinyl}benzo-1,4-quinone are characterized by their reactivity towards various reagents. For instance, the study of nucleophilic addition mechanisms in quinone compounds can reveal insights into their reactivity and potential applications (Kadoya et al., 2020).
properties
IUPAC Name |
2-[(Z)-2-(4-methoxyanilino)-1-nitroethenyl]cyclohexa-2,5-diene-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c1-22-12-5-2-10(3-6-12)16-9-14(17(20)21)13-8-11(18)4-7-15(13)19/h2-9,16H,1H3/b14-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXMZIXFKIZMGX-ZROIWOOFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C(C2=CC(=O)C=CC2=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C(/C2=CC(=O)C=CC2=O)\[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Z)-2-(4-methoxyanilino)-1-nitroethenyl]cyclohexa-2,5-diene-1,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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